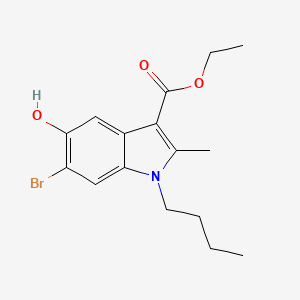![molecular formula C19H19N3O B4313844 5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313844.png)
5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
描述
5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an appropriate hydrazine derivative with a β-keto ester.
Cyclization to form the quinazoline ring: The intermediate pyrazole is then subjected to cyclization with an ortho-substituted aniline derivative under acidic or basic conditions.
Introduction of the ethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents.
科学研究应用
5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a simpler structure.
Dihydroquinazoline: A reduced form of quinazoline with similar biological activities.
Ethoxyphenyl-substituted quinazolines: Compounds with similar substituents but different core structures.
Uniqueness
5-(2-ETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
5-(2-ethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-3-23-18-11-7-5-9-15(18)19-20-16-10-6-4-8-14(16)17-12-13(2)21-22(17)19/h4-12,19-20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGBKFWHTAFDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2NC3=CC=CC=C3C4=CC(=NN24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313763.png)
![3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4313777.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4313779.png)
![METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE](/img/structure/B4313789.png)
![Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate](/img/structure/B4313793.png)

![3-{2-[benzyl(3-hydroxy-2-methylpropyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4313811.png)
![1'-benzyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4313814.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313821.png)
![N-[(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3-CHLOROBENZAMIDE](/img/structure/B4313823.png)
![2-methyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B4313829.png)
![2-ETHOXY-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B4313836.png)
![2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313850.png)
![2-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B4313859.png)
